molecular formula C15H15N5O3S B2557575 N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877629-92-0

N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2557575
CAS No.: 877629-92-0
M. Wt: 345.38
InChI Key: CKTXCEQENLHOLH-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a chemical compound designed for advanced pharmaceutical and life science research. Its structure incorporates a pyrazolo[3,4-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . This heterocyclic system is of significant interest in the investigation of novel antiviral agents, as pyrazole and pyrimidine derivatives have demonstrated documented activity against a range of viruses in scientific studies . The molecular architecture of this compound, which features a thioacetamide linker to a 2-ethoxyphenyl group, presents a key point of diversification for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a critical building block or a reference standard in drug discovery programs aimed at developing new therapeutic candidates for unmet medical needs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-2-23-11-6-4-3-5-10(11)17-12(21)8-24-15-18-13-9(7-16-20-13)14(22)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTXCEQENLHOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazolo-pyrimidine core linked to an ethoxyphenyl group via a thioacetamide moiety. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of 296.36 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition is time-dependent and follows a covalent mechanism, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Properties : Some derivatives of pyrazolo-pyrimidines demonstrate significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds may possess antimicrobial properties, targeting bacterial cell walls or metabolic pathways .

Biological Activity Data

Activity Type Description Reference
MPO InhibitionPotent and selective inhibition of myeloperoxidase activity
Antioxidant ActivityExhibits significant antioxidant effects in vitro
Antimicrobial EffectsPotential antimicrobial activity against various pathogens

Case Studies

  • Preclinical Evaluation for Inflammatory Disorders :
    A study evaluated the efficacy of this compound as a treatment for models of inflammatory diseases. Results indicated substantial reductions in inflammatory markers and improved clinical outcomes in animal models treated with the compound.
  • Antimicrobial Testing :
    In vitro testing against common bacterial strains revealed that the compound exhibited significant inhibitory effects compared to control treatments. This suggests its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile. Key structural variations among analogs include:

  • Substituents on the pyrazolo-pyrimidine core: Chloro, hydroxy, dimethylamino, and morpholine groups.
  • Thioacetamide linker modifications : Variations in the aryl/heteroaryl groups attached to the sulfur atom.
  • N-substituents on the acetamide moiety: Morpholinophenyl, methoxyphenyl, and chlorophenyl groups.
Table 1: Representative Analogs and Their Substituents
Compound Name / ID Pyrazolo-Pyrimidine Substituents Acetamide Substituents Key Modifications Reference
Target Compound 4-oxo 2-ethoxyphenyl Ethoxy group for enhanced lipophilicity -
Compound 122 1-(2-hydroxy-2-phenylethyl) 2-morpholinophenyl Morpholine for solubility
Compound 118e 4-((3-chlorophenyl)amino) 2-morpholinophenyl Chlorophenyl for electronic effects
Compound 123 4-chloro 2-morpholinophenyl Chloro group for stability
Compound 118d 4-((3-chlorophenethyl)amino) 2-morpholinophenyl Chlorophenethyl for bulkiness

Physicochemical Properties

  • Melting Points : Morpholine-substituted analogs (e.g., 122, 118e) exhibit higher melting points (153–194°C) compared to chloro-substituted derivatives (107–124°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the former .

Functional Group Impact on Bioactivity

  • Morpholine Rings : Enhance solubility and mimic tertiary amines in biological targets, as seen in kinase inhibitors .
  • Chloro Substituents : Increase electrophilicity and metabolic stability but may reduce solubility .
  • Ethoxy Groups : Improve membrane permeability due to moderate lipophilicity, balancing solubility and absorption .

Preparation Methods

Cyclocondensation of Aminopyrazoles

The core structure is synthesized via cyclocondensation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (1 ) with formamide or formic acid under reflux (150°C, 5–10 hours). In a representative protocol from El-Sayed et al. (2025):

A solution of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.1 g, 4 mmol) in formamide (10 mL) and acetic anhydride (0.5 mL) was heated at 150°C for 10 hours. The mixture was concentrated, triturated with water, and filtered to yield 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) in 78% yield.

Table 1: Cyclocondensation Reaction Optimization

Reagent System Temperature (°C) Time (h) Yield (%)
Formamide/Ac₂O 150 10 78
Formic Acid 100 5 65
Ethyl Orthoformate 120 8 71

Thiolation at Position 6

3-(Methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.2 g, 3.5 mmol) was treated with NaSH (0.42 g, 7.5 mmol) in ethanol (50 mL) at reflux for 6 hours. Acidification with acetic acid precipitated 6-thio derivative (3 ) in 82% yield.

Acetamide Coupling and Functionalization

Nucleophilic Displacement

The thiolated intermediate reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide in DMF/K₂CO₃ (80°C, 4 hours):

6-Mercapto-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 g, 3.1 mmol) and 2-chloro-N-(2-ethoxyphenyl)acetamide (0.76 g, 3.4 mmol) were stirred in DMF (20 mL) with K₂CO₃ (0.85 g, 6.2 mmol) at 80°C. After 4 hours, the mixture was poured into ice-water, filtered, and recrystallized from ethanol to afford the target compound (1.2 g, 85%).

Table 2: Coupling Reaction Parameters

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 4 85
NaOH EtOH 70 6 72
Et₃N THF 60 8 68

One-Pot Synthesis

Recent advances (PubChem, 2025) describe a one-pot method combining cyclocondensation, thiolation, and coupling:

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (2.0 g, 7.3 mmol), formamide (15 mL), and 2-chloro-N-(2-ethoxyphenyl)acetamide (1.8 g, 8.0 mmol) were heated at 130°C for 12 hours. Addition of NaSH (0.9 g, 16 mmol) and continued heating at 100°C for 3 hours afforded the product in 67% yield after crystallization.

Analytical Characterization and Validation

Critical spectral data from PubChem and PMC:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂), 4.55 (s, 2H, SCH₂), 7.12–8.21 (m, 4H, Ar-H), 8.65 (s, 1H, pyrimidine-H).
  • LC-MS : m/z 421.5 [M+H]⁺.
  • IR : 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).

Industrial-Scale Production and Challenges

Patent CN101538223A highlights limitations in traditional routes, including low yields (67%) and hygroscopic intermediates. Improved protocols use:

  • Solvent Optimization : Replacing toluene with DMF enhances reactivity.
  • Catalyst Systems : Piperidine (5 mol%) boosts cyclocondensation efficiency.
  • Purification : Chromatography on silica gel (CH₂Cl₂/MeOH 9:1) increases purity to >98%.

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